molecular formula C4HClN2S B1288765 5-Chlorothiazole-4-carbonitrile CAS No. 1006047-45-5

5-Chlorothiazole-4-carbonitrile

Cat. No.: B1288765
CAS No.: 1006047-45-5
M. Wt: 144.58 g/mol
InChI Key: DYCZOLKTTZYKLA-UHFFFAOYSA-N
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Description

5-Chlorothiazole-4-carbonitrile: is a heterocyclic compound with the molecular formula C4HClN2S. It is a derivative of thiazole, characterized by the presence of a chlorine atom at the 5-position and a cyano group at the 4-position.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

5-Chlorothiazole-4-carbonitrile plays a significant role in biochemical reactions, particularly in the synthesis of bioactive molecules. It has been observed to interact with several enzymes and proteins, influencing their activity and function. For instance, this compound can act as a precursor in the synthesis of thiazole-based inhibitors, which target specific enzymes involved in metabolic pathways. These interactions often involve the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and van der Waals forces, which stabilize the enzyme-inhibitor complex and modulate enzyme activity .

Cellular Effects

The effects of this compound on various cell types and cellular processes have been studied extensively. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has demonstrated cytotoxic effects on certain cancer cell lines, leading to apoptosis and inhibition of cell proliferation . Additionally, it can affect cellular metabolism by altering the activity of key metabolic enzymes, thereby impacting the overall metabolic flux within the cell.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms involves the binding of the compound to specific biomolecules, such as enzymes or receptors, leading to inhibition or activation of their function. For instance, this compound can inhibit the activity of certain kinases by binding to their active sites, thereby preventing substrate phosphorylation and downstream signaling . Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been investigated to understand its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light or extreme pH conditions can lead to the breakdown of this compound, resulting in the formation of degradation products that may have different biochemical properties. Long-term studies in vitro and in vivo have indicated that this compound can have sustained effects on cellular function, including persistent inhibition of enzyme activity and alterations in gene expression.

Dosage Effects in Animal Models

The effects of this compound at different dosages have been studied in animal models to determine its therapeutic potential and toxicity. It has been observed that low to moderate doses of this compound can effectively modulate enzyme activity and cellular function without causing significant adverse effects . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity, which limit its therapeutic window. Threshold effects have also been observed, where a minimum effective dose is required to achieve the desired biochemical and cellular effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. One of the key pathways includes its role as a substrate for cytochrome P450 enzymes, which catalyze the oxidation of this compound to form reactive intermediates . These intermediates can further react with cellular nucleophiles, leading to the formation of covalent adducts and modulation of metabolic flux. Additionally, this compound can influence the levels of specific metabolites by inhibiting or activating key metabolic enzymes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be actively transported across cell membranes by specific transporters, such as ATP-binding cassette (ABC) transporters, which facilitate its uptake and efflux . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments. The distribution of this compound within tissues is also influenced by its binding affinity to plasma proteins, which can affect its bioavailability and pharmacokinetics.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in determining its activity and function. This compound has been found to localize in various cellular compartments, including the cytoplasm, nucleus, and mitochondria . The localization of this compound is often directed by specific targeting signals or post-translational modifications, which facilitate its transport to the desired compartment. For example, the presence of a nuclear localization signal (NLS) can direct this compound to the nucleus, where it can interact with transcription factors and influence gene expression. Similarly, mitochondrial targeting signals can direct the compound to the mitochondria, where it can modulate mitochondrial function and metabolism.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chlorothiazole-4-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminothiazole with cyanogen chloride in the presence of a base. The reaction proceeds through nucleophilic substitution, where the amino group is replaced by a cyano group, followed by chlorination at the 5-position .

Industrial Production Methods

Industrial production of this compound often employs scalable and cost-effective processes. These methods may include the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromothiazole-4-carbonitrile
  • 5-Fluorothiazole-4-carbonitrile
  • 5-Iodothiazole-4-carbonitrile

Comparison

Compared to its analogs, 5-Chlorothiazole-4-carbonitrile is unique due to the presence of the chlorine atom, which imparts distinct electronic and steric properties. These properties influence its reactivity and interaction with other molecules, making it a valuable compound in various chemical syntheses and applications .

Properties

IUPAC Name

5-chloro-1,3-thiazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4HClN2S/c5-4-3(1-6)7-2-8-4/h2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYCZOLKTTZYKLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C(S1)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4HClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401304627
Record name 5-Chloro-4-thiazolecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401304627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1006047-45-5
Record name 5-Chloro-4-thiazolecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1006047-45-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-4-thiazolecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401304627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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